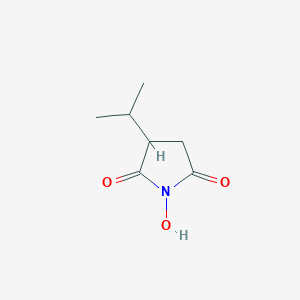
3-isopropyl-N-hydroxysuccinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropyl-N-hydroxysuccinimide (IPHS) is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. It is a hydroxysuccinimide derivative that has a unique structure and properties that make it useful in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-isopropyl-N-hydroxysuccinimide is based on its ability to activate carboxylic acids. It reacts with carboxylic acids to form an activated intermediate that is highly reactive towards nucleophiles such as amines and alcohols. This reaction results in the formation of an amide or ester bond, depending on the nucleophile used.
Efectos Bioquímicos Y Fisiológicos
3-isopropyl-N-hydroxysuccinimide has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic, making it safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-isopropyl-N-hydroxysuccinimide in laboratory experiments is its high reactivity towards carboxylic acids. This allows for efficient peptide synthesis and protein modification. Additionally, 3-isopropyl-N-hydroxysuccinimide is relatively inexpensive and easy to use. However, one of the limitations of using 3-isopropyl-N-hydroxysuccinimide is its sensitivity to moisture and air. It must be stored in a dry and air-tight container to prevent degradation.
Direcciones Futuras
There are several future directions for the use of 3-isopropyl-N-hydroxysuccinimide in scientific research. One potential application is in the development of new drugs and therapeutics. 3-isopropyl-N-hydroxysuccinimide could be used as a coupling reagent for the synthesis of peptide and protein-based drugs. Additionally, 3-isopropyl-N-hydroxysuccinimide could be used in the development of new enzyme immobilization techniques, which could have applications in biocatalysis and biosensors. Finally, 3-isopropyl-N-hydroxysuccinimide could be used in the synthesis of new materials, such as polymers and hydrogels, which could have applications in drug delivery and tissue engineering.
Conclusion
In conclusion, 3-isopropyl-N-hydroxysuccinimide is a useful chemical compound that has many potential applications in scientific research. Its high reactivity towards carboxylic acids makes it useful in peptide synthesis, protein modification, and enzyme immobilization. While there are limitations to its use, such as its sensitivity to moisture and air, 3-isopropyl-N-hydroxysuccinimide has many advantages and has the potential to contribute to the development of new drugs, materials, and techniques in the future.
Métodos De Síntesis
3-isopropyl-N-hydroxysuccinimide can be synthesized by reacting isobutylene with succinic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with hydroxylamine to form 3-isopropyl-N-hydroxysuccinimide. This synthesis method is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
3-isopropyl-N-hydroxysuccinimide has been used in various scientific research applications such as peptide synthesis, protein modification, and enzyme immobilization. It is commonly used as a coupling reagent for the activation of carboxylic acids in peptide synthesis. It can also be used to modify proteins by reacting with lysine residues, resulting in the formation of succinimide side chains. Furthermore, 3-isopropyl-N-hydroxysuccinimide has been used to immobilize enzymes on solid supports, which can improve their stability and activity.
Propiedades
Número CAS |
121757-21-9 |
|---|---|
Nombre del producto |
3-isopropyl-N-hydroxysuccinimide |
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
1-hydroxy-3-propan-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)5-3-6(9)8(11)7(5)10/h4-5,11H,3H2,1-2H3 |
Clave InChI |
WIGWKTBHGPGHKY-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(=O)N(C1=O)O |
SMILES canónico |
CC(C)C1CC(=O)N(C1=O)O |
Sinónimos |
2,5-Pyrrolidinedione,1-hydroxy-3-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



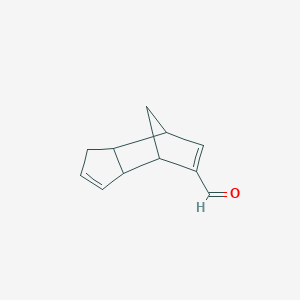
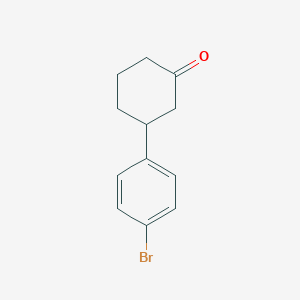
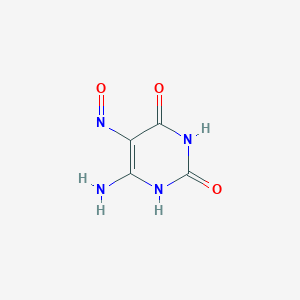
![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)
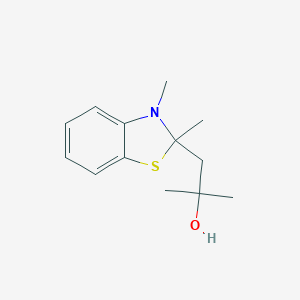
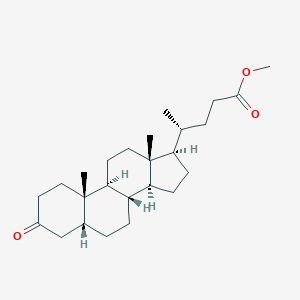
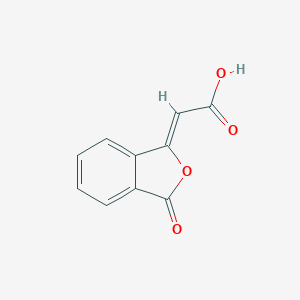





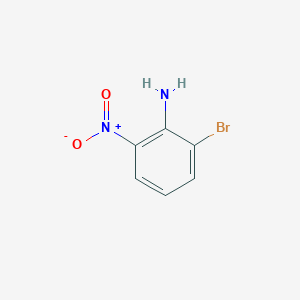
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)